Bienvenue dans la boutique en ligne BenchChem!

(E)-3-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Data Gap Procurement Risk Research Chemical

This (E)-configured pyridazine-pyrrolidine sulfonamide features a 4-methylstyryl moiety that creates a distinct electronic and steric environment unavailable in simpler analogs. Unlike pyrazine-core alternatives where a single heterocycle swap causes a documented 30-fold receptor affinity loss, this compound preserves the privileged pyridazine scaffold critical for bioisosteric replacement studies. Currently without published comparative biological data, its strategic value lies in proprietary SAR programs where research teams generate internal benchmarks, as a computational docking probe to predict binding modes, or as a presumed-inactive specificity control when a close analog shows confirmed activity. Procure to build your own comparative dataset.

Molecular Formula C17H19N3O3S
Molecular Weight 345.42
CAS No. 2035008-18-3
Cat. No. B2771780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine
CAS2035008-18-3
Molecular FormulaC17H19N3O3S
Molecular Weight345.42
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(C2)OC3=NN=CC=C3
InChIInChI=1S/C17H19N3O3S/c1-14-4-6-15(7-5-14)9-12-24(21,22)20-11-8-16(13-20)23-17-3-2-10-18-19-17/h2-7,9-10,12,16H,8,11,13H2,1H3/b12-9+
InChIKeyCRKFFMCJTXWYKD-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (E)-3-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine (CAS 2035008-18-3) is Researched but Not Yet Defined by Comparative Data


The compound (E)-3-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine (CAS 2035008-18-3) is a synthetic organic molecule functioning as a sulfonamide derivative that bridges a pyridazine core to a pyrrolidine moiety via an ether linkage [1]. It belongs to a class of pyridazine-based scaffolds that are widely recognized in medicinal chemistry as privileged structures for their potential to modulate physicochemical properties and serve as bioisosteres for other heterocycles like pyridine or pyrazine [2]. However, as a niche research chemical primarily listed in vendor catalogs, it currently lacks published, peer-reviewed comparative biological or physicochemical data that precisely quantifies its advantages over structurally analogous compounds.

Why Generic Substitution is High-Risk for (E)-3-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine in the Absence of Head-to-Head Data


In-class compounds cannot be simply interchanged due to the profound impact of subtle structural variations on key parameters. While pyridazine derivatives are explored for their bioisosteric potential, a minor change, such as replacing the pyridazine core for a pyrazine, has been shown in other chemical series to result in a 30-fold reduction in receptor affinity [1]. The specific conjugation of the (E)-4-methylstyryl sulfonyl group with the pyrrolidin-3-yl-oxy-pyridazine architecture in CAS 2035008-18-3 creates a unique electronic and steric environment. Without quantitative data directly comparing this exact compound to its closest analogs, any substitution is an unvalidated risk. The evidence below explicitly documents the current lack of verified differentiation data, which is a critical factor for informed procurement.

Quantitative Differentiation Evidence for (E)-3-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine: Acknowledging the Data Gap


Critical Finding: No Public Quantitative Differentiation Data Exists for This Specific Compound

An exhaustive search of primary research papers, patents, authoritative databases (PubChem, ChEMBL), and reputable vendor documentation yielded no instance where CAS 2035008-18-3 was directly compared against a structural analog in a quantitative assay [1]. Claims of anticancer activity on some vendor websites refer to 'similar compounds' without providing data for this specific entity, which does not meet the standard for evidence-based selection . This absence of data is the most critical piece of evidence for a procurement decision.

Data Gap Procurement Risk Research Chemical

Structural and Physicochemical Differentiation Against Closest Analogs is Theoretically Plausible but Unquantified

From a class-level perspective, the pyridazine core is known to offer distinct advantages over other diazines. It can serve as a bioisostere for pyridine or pyrazine, modulate a drug's aqueous solubility, and facilitate the formation of crystalline salts [1]. The target compound adds a rigid (E)-4-methylstyryl sulfonyl group, which differs from the more common styrylsulfonyl analog by a single methyl group. This substitution is predicted to increase lipophilicity (estimated cLogP difference ~0.5) and affect metabolic stability, but these are purely in silico estimates without experimental validation for this specific molecule [2].

Physicochemical Properties Bioisosterism Predicted Data

Recommended Application Scenarios for (E)-3-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine Based on Current Evidence


Internal Structure-Activity Relationship (SAR) Explorations Where the Compound Serves as a Reference Point

The most appropriate current use is within a proprietary SAR program where a research group generates its own internal comparative data. A team might select this compound as a starting point based on the privileged pyridazine scaffold [1] and systematically synthesize and test the non-methyl (styryl) analog, the pyrazine variant, and other derivatives to establish internal benchmarks. In this context, the compound's value is not from pre-existing differentiation but from its role as a key intermediate in an exploratory library where all comparative data is generated in-house.

In Silico Modeling and Pharmacophore Hypothesis Generation

Given the absence of experimental activity data, this compound is well-suited for computational chemistry studies. Its unique combination of a pyridazine, a pyrrolidine, and a 4-methylstyryl sulfonamide allows it to be used as a probe for molecular docking or molecular dynamics simulations to predict a target binding mode [2]. It can serve as a case study for comparing the effects of a pyridazine vs. a pyrazine core in a virtual screening setting, where differences in hydrogen bonding patterns can be calculated and scored.

Procurement as a Negative Control or Inactive Scaffold Analog

If a closely related analog (e.g., a pyrazine version or a des-methyl analog) shows a confirmed biological effect, this compound could be intentionally procured as a presumed-inactive or less active control to validate target engagement specificity. This application relies on generating the comparative data that is currently missing, but it defines a clear, hypothesis-driven purpose for scientific procurement.

Quote Request

Request a Quote for (E)-3-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.